molecular formula C7H10IN3 B14844621 2-(2-Aminoethyl)-6-iodopyridin-4-amine

2-(2-Aminoethyl)-6-iodopyridin-4-amine

Cat. No.: B14844621
M. Wt: 263.08 g/mol
InChI Key: HFEYUSAZQLYXGD-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)-6-iodopyridin-4-amine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with an iodine atom at the 6-position and an aminoethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-iodopyridin-4-amine typically involves the iodination of a pyridine derivative followed by the introduction of the aminoethyl group. One common method is the direct iodination of 2-(2-Aminoethyl)pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)-6-iodopyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The iodine atom can be reduced to a hydrogen atom, yielding 2-(2-Aminoethyl)pyridine.

    Substitution: The iodine atom can be substituted with other nucleophiles such as thiols, amines, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium thiolate (NaSR) or primary amines (RNH₂).

Major Products

    Oxidation: Imines or amides.

    Reduction: 2-(2-Aminoethyl)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-(2-Aminoethyl)-6-iodopyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)-6-iodopyridin-4-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminoethylpyridine: Lacks the iodine atom, making it less reactive in halogen bonding.

    6-Iodopyridine: Lacks the aminoethyl group, reducing its potential for hydrogen bonding.

    2-(2-Aminoethyl)-4-methylpyridine: Substituted with a methyl group instead of iodine, altering its chemical reactivity.

Uniqueness

2-(2-Aminoethyl)-6-iodopyridin-4-amine is unique due to the presence of both the aminoethyl and iodine substituents. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H10IN3

Molecular Weight

263.08 g/mol

IUPAC Name

2-(2-aminoethyl)-6-iodopyridin-4-amine

InChI

InChI=1S/C7H10IN3/c8-7-4-5(10)3-6(11-7)1-2-9/h3-4H,1-2,9H2,(H2,10,11)

InChI Key

HFEYUSAZQLYXGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCN)I)N

Origin of Product

United States

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